3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-7-methylquinoline
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Overview
Description
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-7-methylquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, an oxadiazole ring, and a methoxy-methylquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-7-methylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinoline synthesis: The quinoline moiety can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-7-methylquinoline can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and functional groups.
Cyclization and ring-opening reactions: The oxadiazole and quinoline rings can participate in cyclization or ring-opening reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of solvents like dimethylformamide or acetonitrile, and catalysts like palladium or copper.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are typically used.
Cyclization and ring-opening reactions: These reactions may require acidic or basic conditions, and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-7-methylquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-7-methylquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine: This compound shares the oxadiazole and bromophenyl groups but has a morpholine ring instead of the quinoline moiety.
5-(2-Bromophenyl)-3-phenyl-1,2,4-oxadiazole: This compound lacks the methoxy and methylquinoline groups, making it structurally simpler.
Uniqueness
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-7-methylquinoline is unique due to its combination of the bromophenyl, oxadiazole, and methoxy-methylquinoline groups
Properties
IUPAC Name |
5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-11-7-8-12-10-14(18(24-2)21-16(12)9-11)17-22-19(25-23-17)13-5-3-4-6-15(13)20/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPXRWBJMYMGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=CC=C4Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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